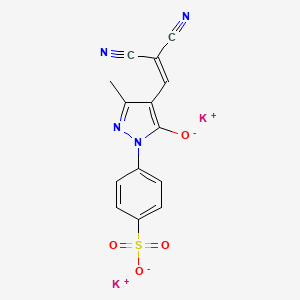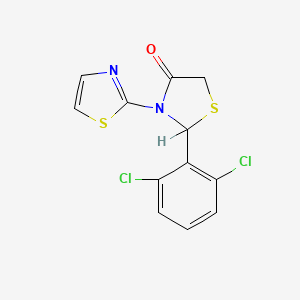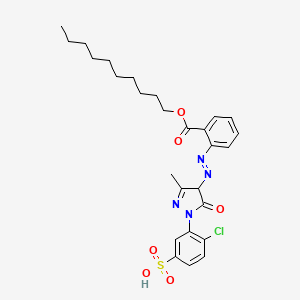
2H-Pyran-2-one, tetrahydro-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier EHB5US9JB0 is known as 3-methoxy-delta-valerolactone. This compound is a lactone, which is a cyclic ester, and it has a molecular formula of C6H10O3. Lactones are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-delta-valerolactone typically involves the cyclization of a hydroxy acid. One common method is the esterification of 3-hydroxyvaleric acid followed by intramolecular cyclization to form the lactone ring. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-methoxy-delta-valerolactone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where the esterification and cyclization reactions occur simultaneously. The product is then purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-delta-valerolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-methoxyvaleric acid.
Reduction: 3-methoxy-1,5-pentanediol.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
3-methoxy-delta-valerolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3-methoxy-delta-valerolactone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the lactone ring, leading to the formation of hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-valerolactone: Another lactone with similar chemical properties but different applications.
Delta-decalactone: A lactone used primarily in the flavor and fragrance industry.
Beta-propiolactone: Known for its use as a sterilizing agent.
Uniqueness
3-methoxy-delta-valerolactone is unique due to its methoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other lactones that lack this functional group, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
194937-64-9 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
3-methoxyoxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-2-4-9-6(5)7/h5H,2-4H2,1H3 |
Clé InChI |
VOFMHQODLFWCNL-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















